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Compound of Interest

2H-Pyran-2-one, 3-bromo-4-
Compound Name:

methoxy-6-methyl-
CAS No.: 670-35-9

Cat. No.: B3385853

Get Quote

Executive Summary

Target Molecule: 3-bromo-4-methoxy-6-methyl-2-pyrone Molecular Formula: C

H
BrO

MW: 219.03 g/mol Core Scaffold: 2-Pyrone (2H-pyran-2-one) Primary Application: This
halogenated pyrone serves as a critical electrophilic scaffold in transition metal-catalyzed
cross-coupling reactions (e.g., Sonogashira, Suzuki) and as a ligand in organometallic
chemistry (e.g., molybdenum

-complexes).[1]

Synthetic Strategy: The synthesis relies on the regioselective functionalization of the
commercially available precursor 4-hydroxy-6-methyl-2-pyrone (Triacetic Acid Lactone, TAL).
The most robust pathway involves electrophilic bromination at the C-3 position followed by O-
methylation.
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Retrosynthetic Analysis

The target molecule is disassembled by disconnecting the methyl ether and the bromine
substituent. The high electron density at C-3 of the 4-hydroxy-2-pyrone core dictates the order
of operations to ensure regioselectivity.
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Figure 1: Retrosynthetic tree illustrating the primary (solid lines) and alternative (dashed lines)
pathways from Dehydroacetic Acid.

Primary Precursor Profile[2]
4-Hydroxy-6-methyl-2-pyrone (Triacetic Acid Lactone)[3]

[4]

« CAS: 675-10-5[2][3]

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b3385853/docs?utm_src=pdf-body-img#technical-synthesis-guide-3-bromo-4-methoxy-6-methyl-2-pyrone
https://veeprho.com/impurities/4-hydroxy-6-methyl-2-pyrone/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8767354.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3385853?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Role: The foundational scaffold.[2]
e Source: Commercially available or synthesized from Dehydroacetic Acid (DHAA).[4][5]

e Reactivity: The C-3 position is highly nucleophilic due to the enol/enolate character at C-4.
This makes C-3 the preferred site for electrophilic aromatic substitution (bromination).

Synthesis from Dehydroacetic Acid (DHAA): If commercial TAL is unavailable, it is synthesized
via the acid-catalyzed deacetylation of DHAA.

e Reagents: 90% H
SO
, 120°C.

« Yield: ~80-85%.[1]

e Mechanism: Acid-mediated cleavage of the C-3 acetyl group.

Synthesis Pathways[1][5][7]1[8][9][10][11][12]
Route A: The Bromination-Methylation Sequence
(Preferred)

This route is preferred due to the high regioselectivity of bromination on the free hydroxy-
pyrone and the stability of the resulting intermediate.

Step 1: Regioselective Bromination

Transformation: 4-Hydroxy-6-methyl-2-pyrone
3-Bromo-4-hydroxy-6-methyl-2-pyrone.[2]
¢ Reagents: Bromine (Br

) or N-Bromosuccinimide (NBS).

e Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN).
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» Conditions: 0°C to Room Temperature.

e Mechanism: The 4-hydroxy group activates the C-3 position. The reaction is an electrophilic
substitution.[6]

e Process Note: Control stoichiometry (1.0 - 1.05 eq) to prevent 3,5-dibromination.

Step 2: O-Methylation

Transformation: 3-Bromo-4-hydroxy-6-methyl-2-pyrone

3-Bromo-4-methoxy-6-methyl-2-pyrone.[2]

» Reagents: Methyl lodide (Mel) or Dimethyl Sulfate (DMS).
e Base: Potassium Carbonate (K

CO

).

e Solvent: Acetone or DMF.[2]
o Conditions: Reflux (Acetone) or 50-60°C (DMF).

» Selectivity: 2-Pyrones are ambident nucleophiles.[2] Using a "hard" methylating agent
(Mel/DMS) with a carbonate base favors O-methylation over C-methylation or N-alkylation (if
using ammonolysis derivatives).

Route B: The Methylation-Bromination Sequence
(Alternative)

This route is viable but carries a higher risk of side reactions during the initial methylation step
(e.g., C-methylation at C-3).

e Methylation: TAL is treated with Me

SO

IK
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CO
to yield 4-methoxy-6-methyl-2-pyrone.[2]

e Bromination: The methoxy-pyrone is brominated using NBS.[2] The directing effect of the
methoxy group still favors C-3, but the activation is weaker than the free enol, potentially
requiring harsher conditions or radical initiators.

Experimental Workflow & Data

Comparative Pathway Analysis

Parameter Route A (Br then Me) Route B (Me then Br)

High (C-3 specific due to OH Moderate (Risk of C-

Regioselectivity o o
activation) methylation in step 1)

Intermediates often crystallize Chromatography often

Purification _ _
directly. required for Step 1.

Overall Yield ~55-60% ~40-50%
Handling Br

Safety Dimethyl sulfate is highly toxic.

requires care; NBS is safer.[2]

Detailed Protocol (Route A)

Step 1: Synthesis of 3-Bromo-4-hydroxy-6-methyl-2-pyrone

o Dissolve 4-hydroxy-6-methyl-2-pyrone (10 mmol) in glacial acetic acid (20 mL).
e Cool to 0-5°C.

e Add solution of Br

(20.5 mmol) in acetic acid dropwise over 30 minutes.

e Stir at RT for 2 hours.

e Pour into ice water. Filter the precipitate.
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» Recrystallize from ethanol/water.
o Expected Yield: 85-90%.
o Appearance: White/off-white crystalline solid.
Step 2: Synthesis of 3-Bromo-4-methoxy-6-methyl-2-pyrone
e Suspend 3-bromo-4-hydroxy-6-methyl-2-pyrone (5 mmol) in dry Acetone (25 mL).
e Add anhydrous K

CO
(7.5 mmol) and Methyl lodide (7.5 mmol).

o Reflux for 3-6 hours (monitor by TLC).

« Filter inorganic salts while hot.

» Concentrate filtrate under vacuum.

» Purify via recrystallization (hexane/EtOAc) or silica flash chromatography.
o Expected Yield: 60-70%.

o Appearance: Crystalline solid (mp ~155-157°C).
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Figure 2: Process flow for the preferred synthetic route (Route A).

Critical Process Parameters (CPPs)

 Stoichiometry of Bromine: Excess bromine (>1.1 eq) leads to 3,5-dibromo-4-hydroxy-6-
methyl-2-pyrone.[2] This byproduct is difficult to separate from the monobromo species.
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e Base Selection in Methylation: Weak bases (K

CO

) are preferred. Strong bases (NaH, LDA) may cause ring opening or polymerization of the
pyrone core.

» Temperature Control: Bromination must be initiated at low temperature (0°C) to prevent
exothermic runaway and over-bromination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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